

# Drofenine hydrochloride Kv2.1 channel inhibition specificity

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## Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

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## Quantitative Data on Drofenine's Channel Inhibition

The following table consolidates the key experimental findings regarding drofenine's inhibitory activity.

Channel Target	Reported IC <sub>50</sub> / Potency	Experimental Model	Key Finding on Specificity
Kv2.1	IC <sub>50</sub> = 9.3 μM [1] [2]	HEK-293 cells; Diabetic mouse DRG neurons [1]	Primary mechanism for ameliorating diabetic peripheral neuropathy [1]
TRPV3	Agonist with potency similar to 2-APB and carvacrol [3]	TRPV3-overexpressing HEK-293 cells; HaCaT keratinocytes [3]	More selective for TRPV3 over TRPA1, V1, V2, V4, M8; lacked activation of these related channels [3]

## Experimental Protocols for Key Findings

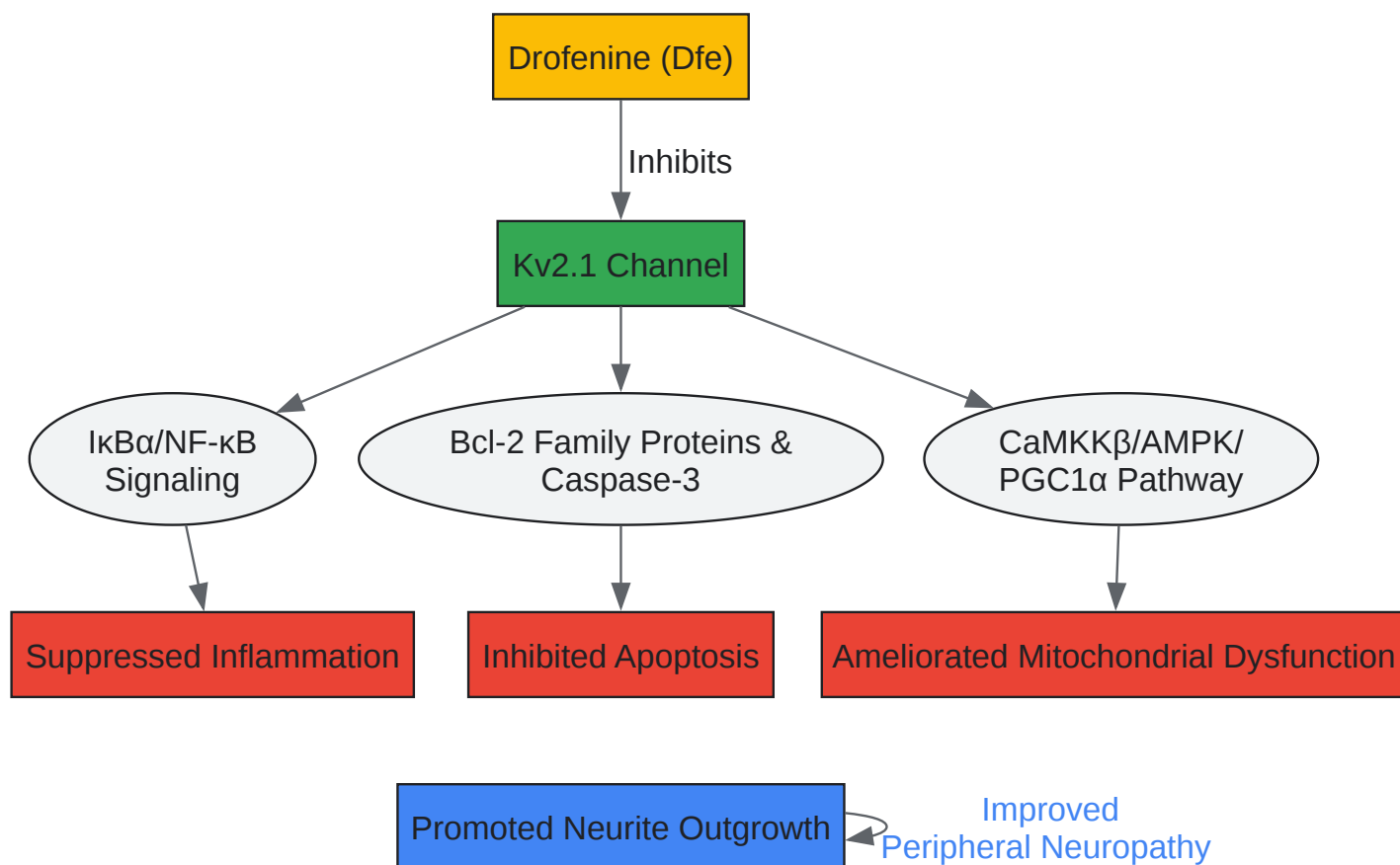
Here are the detailed methodologies from the studies that established drofenine's activity.

- **For Kv2.1 Inhibition & Diabetic Neuropathy [1] [2]:**

- **In Vivo Model:** Diabetic peripheral neuropathy (DPN) was induced in mice using streptozotocin (for type 1 diabetes) or db/db mice (for type 2 diabetes).
  - **In Vivo Knockdown:** Kv2.1 expression was knocked down in mouse dorsal root ganglion (DRG) tissues using an adeno-associated virus (AAV9-Kv2.1-RNAi).
  - **Electrophysiology:** The inhibitory effect on Kv2.1 current was measured, yielding the IC<sub>50</sub> value.
  - **Pathology Assessment:** Neurite outgrowth in DRG neurons was measured. Signaling pathways (IκBα/NF-κB, Bcl-2/Caspase-3, CaMKKβ/AMPK/PGC1α) were analyzed via Western blot to investigate anti-inflammatory, anti-apoptotic, and mitochondrial function mechanisms.
- **For TRPV3 Agonism [3]:**
    - **Calcium Imaging:** The primary screening method used a calcium flux assay. HEK-293 cells overexpressing human TRPV3 were loaded with Fluo-4 AM dye. Activation of TRPV3 by drofenine induces calcium influx, measured as a fluorescence increase.
    - **Specificity Testing:** The same calcium flux assay was performed on HEK-293 cells individually overexpressing other human TRP channels (TRPA1, TRPV1, TRPV2, TRPV4, TRPM8) to confirm selectivity.
    - **Site-Directed Mutagenesis:** A key residue for TRPV3 activation (H426) was mutated to validate the agonist binding site.

## Signaling Pathways in Kv2.1 Inhibition

The mechanism by which Kv2.1 inhibition by drofenine ameliorates disease pathology has been explored in preclinical models. The diagram below integrates the key signaling pathways identified in these studies [1] [4].



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## Interpretation for Research and Development

- **Specificity Profile:** Drofenine is not a single-target drug; it's a multi-target agent that potently modulates both Kv2.1 and TRPV3. Its value lies in its **relative selectivity** for TRPV3 over other TRP channels and its identification as a Kv2.1 inhibitor.
- **Therapeutic Implications:** The dual activity could be leveraged for conditions where both targets are implicated. For instance, TRPV3 is heavily involved in **cutaneous physiology and chronic pruritus** [5], while Kv2.1 inhibition shows promise for **diabetic peripheral neuropathy** [1] and, more recently, has been investigated in the context of **Alzheimer's disease pathology** [4].
- **Tool Compound Use:** Given its profile, drofenine serves as a valuable pharmacological probe for elucidating the complex physiological and pathophysiological roles of both Kv2.1 and TRPV3 in biological systems [3] [1].

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## References

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